molecular formula C24H20N2O5S B2605254 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole CAS No. 1705974-79-3

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole

Cat. No.: B2605254
CAS No.: 1705974-79-3
M. Wt: 448.49
InChI Key: XOWPEXILMUZELT-UHFFFAOYSA-N
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Description

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is a complex organic compound that features a combination of azetidine, benzoxazole, and sulfonyl functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole typically involves multiple steps, starting from readily available precursors. . The benzoxazole moiety can be introduced through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-30-18-8-10-19(11-9-18)32(28,29)20-14-26(15-20)24(27)17-7-12-22-21(13-17)23(31-25-22)16-5-3-2-4-6-16/h2-13,20H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWPEXILMUZELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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